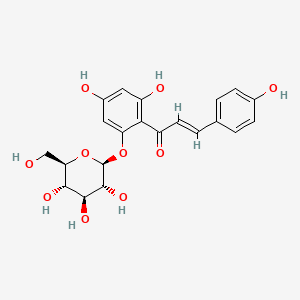

Isosalipurposide

説明

特性

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-24,26-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCWELFQKXIPCN-JSYAWONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316840 | |

| Record name | Isosalipurposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-85-7 | |

| Record name | Isosalipurposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosalipurposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosalipurposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isosalipurposide: A Technical Guide to Its Discovery, Isolation from Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide, a chalcone (B49325) glycoside, has emerged as a compound of significant interest in the fields of phytochemistry and pharmacology. As a member of the flavonoid family, it contributes to the vibrant yellow pigmentation of various plants. Beyond its chromatic properties, this compound has demonstrated a range of promising biological activities, positioning it as a valuable lead compound for drug discovery and development. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known biological functions and associated signaling pathways.

Discovery and Natural Sources

This compound has been identified and isolated from several plant species, where it often plays a role in the plant's defense mechanisms and pigmentation. The primary documented natural sources of this compound are detailed below.

Key Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Corylopsis coreana Uyeki (Korean winter hazel) | Hamamelidaceae | Flowers | [1] |

| Acacia cyanophylla Lindl. (Blue-leafed wattle) | Fabaceae | Flowers | [2] |

| Helichrysum arenarium (L.) Moench (Dwarf everlast) | Asteraceae | Flowers | [3] |

| Hordeum vulgare L. (Barley) | Poaceae | - | [4] |

| Cyclamen persicum Mill. (Persian cyclamen) | Primulaceae | - | [4] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. While specific protocols vary depending on the plant matrix, the following sections outline detailed methodologies based on established phytochemical practices.

General Extraction Methodology

A common approach for extracting this compound and other flavonoid glycosides from plant material is solvent extraction. The choice of solvent is crucial and is often determined by the polarity of the target compound.

Protocol for Solvent Extraction from Corylopsis coreana Flowers:

-

Sample Preparation: Air-dry the flowers of Corylopsis coreana at room temperature and then grind them into a fine powder to increase the surface area for extraction.

-

Extraction: Macerate the powdered plant material with 80% ethanol (B145695) at room temperature for 24-48 hours with occasional agitation. An 80% ethanolic extract has been shown to yield a high content of flavonoids from this plant.[5] The solvent-to-solid ratio is typically maintained at 10:1 (v/w).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Chromatographic Purification

Purification of this compound from the crude extract is achieved through a combination of column chromatography techniques.

Protocol for Column Chromatography:

-

Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a suitable non-polar solvent like n-hexane to create a slurry.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution Gradient: Elute the column with a gradient of increasing polarity. A typical gradient might start with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297), then ethyl acetate, and finally mixtures of ethyl acetate and methanol (B129727).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).

-

TLC Monitoring: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a solvent system such as ethyl acetate:methanol:water (10:1.35:1, v/v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Pooling and Further Purification: Combine the fractions containing the compound of interest (this compound). Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, Reverse-Phase HPLC (RP-HPLC) is employed.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Detection: UV detector at a wavelength of approximately 370 nm.

-

Injection Volume: 20 µL.

-

Flow Rate: 1.0 mL/min.

-

Crystallization

-

Solvent Selection: Dissolve the purified this compound fraction in a minimal amount of a hot solvent in which it is soluble (e.g., methanol).

-

Precipitation: Slowly add a solvent in which this compound is poorly soluble (e.g., water or n-hexane) until turbidity is observed.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, followed by refrigeration to promote crystal formation.

-

Isolation: Collect the crystals by filtration and wash with a cold, non-polar solvent. Dry the crystals under vacuum.

Quantitative Data

The yield and purity of isolated this compound can vary depending on the natural source and the extraction and purification methods employed.

| Natural Source | Extraction Method | This compound Content/Yield | Reference |

| Helichrysum arenarium | HPLC analysis | 1.56% to 1.78% of flower dry weight | [3] |

| Acacia cyanophylla | Ethyl acetate extraction of flowers | Major glycoside constituent | [2] |

| Corylopsis coreana | 80% Ethanolic extraction of flowers | High flavonoid content | [5] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to researchers in drug development. Its primary mechanism of action often involves the modulation of key signaling pathways related to oxidative stress and inflammation.

Antioxidant and Cytoprotective Effects

This compound has been shown to possess significant antioxidant properties. It exerts a cytoprotective effect against oxidative injury, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1]

Nrf2-ARE Signaling Pathway Activation by this compound:

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is believed to induce a conformational change in Keap1, leading to the release of Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter region of several antioxidant genes. This binding initiates the transcription of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which in turn increases the intracellular levels of glutathione (B108866) (GSH).[1] The activation of this pathway by this compound has been shown to be mediated by the phosphorylation of Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).[1]

Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.

Anti-inflammatory, Analgesic, and Gastroprotective Activities

Studies on extracts of Acacia cyanophylla, where this compound is a major component, have demonstrated significant anti-inflammatory, analgesic, and gastroprotective effects.[2] These activities are likely attributable, at least in part, to the antioxidant and enzyme-inhibiting properties of this compound.

Experimental Workflow for this compound Discovery and Isolation

The overall process from plant material to purified this compound and subsequent biological testing can be summarized in the following workflow.

Caption: General workflow for the isolation and analysis of this compound.

Conclusion

This compound stands out as a natural compound with considerable therapeutic potential. Its well-documented antioxidant, anti-inflammatory, and cytoprotective properties, mediated through defined signaling pathways, make it an attractive candidate for further investigation in drug discovery programs. The methodologies outlined in this guide for its isolation and purification from natural sources provide a solid foundation for researchers to obtain this compound for further study. As research continues, the full pharmacological profile and potential clinical applications of this compound will undoubtedly be further elucidated, paving the way for the development of new therapeutic agents.

References

Isosalipurposide: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide, a chalcone (B49325) glycoside, has garnered significant interest in the scientific community for its notable cytoprotective and antioxidant properties. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, its primary mechanism of action, and the experimental methodologies employed in its study.

Chemical Properties

This compound, also known as Phlorizin chalcone, is a natural product that has been isolated from various plant species, including Corylopsis coreana.[1] Its chemical structure consists of a chalcone backbone with a glucose moiety attached. The key chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4547-85-7 | [2] |

| Molecular Formula | C₂₁H₂₂O₁₀ | [2] |

| Molecular Weight | 434.40 g/mol | [2] |

| Melting Point | 172-173 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water and organic solvents. | |

| Synonyms | Isosalipurpuroside, Phlorizin chalcone, Chalcononaringenin 2'-O-glucoside | [2] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While detailed spectra with peak assignments are often found in specific research publications, the characteristic spectral data are summarized below.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons of the two phenyl rings, olefinic protons of the α,β-unsaturated ketone system, and protons of the glucose moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, olefinic carbons, and carbons of the glucosyl unit. A representative spectrum is available on PubChem.[2] |

| FT-IR | Characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the chalcone, aromatic C=C stretching, and C-O stretching of the glycosidic bond. |

| UV-Vis | Absorption maxima characteristic of the chalcone chromophore, typically showing two main absorption bands. Chalcones generally exhibit a major absorption band around 340-390 nm (Band I) and a minor band around 220-270 nm (Band II). |

Biological Activity: Cytoprotection via Nrf2 Activation

The primary biological activity of this compound investigated to date is its cytoprotective effect against oxidative stress. This effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3]

Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, this inhibition is released, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of a suite of antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL).[3] The activation of this pathway by this compound has been shown to involve the upstream kinases, Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).[3]

References

Unveiling the Molecular Architecture of Isosalipurposide: A Technical Guide to its Structural Elucidation

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the molecular structure, formula, and elucidation of isosalipurposide. This document provides an in-depth analysis of the spectroscopic data and experimental protocols used to characterize this bioactive chalcone (B49325) glycoside.

Introduction

This compound, a naturally occurring chalcone glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties, including its role as an antioxidant and a cytoprotective agent.[1] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for guiding future drug development efforts. This technical guide provides a detailed overview of the elucidation of the molecular structure and formula of this compound, presenting key quantitative data, experimental methodologies, and logical workflows.

Molecular Formula and Structure

The molecular formula for this compound has been determined to be C₂₁H₂₂O₁₀ .[1] Its systematic IUPAC name is (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one. This compound is classified as a chalcone, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. Specifically, it is a glucoside of 2',4',6',4-tetrahydroxychalcone, where a β-D-glucopyranosyl unit is attached at the 2'-position of the A-ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₁₀ | [1] |

| Molecular Weight | 434.40 g/mol | |

| Monoisotopic Mass | 434.1213 Da | |

| CAS Number | 4547-85-7 | [1] |

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound relies on a combination of chromatographic separation and spectroscopic analysis.

Isolation and Purification

A representative protocol for the isolation and purification of this compound from its natural sources, such as Corylopsis coreana Uyeki flos, involves the following steps:

-

Extraction: The plant material is extracted with a suitable solvent, such as 100% ethanol, to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to chromatographic techniques for purification. A common method is High-Performance Liquid Chromatography (HPLC).

Table 2: HPLC Method for this compound Purification

| Parameter | Description |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 350 nm |

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic techniques to determine its molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm, J in Hz) |

| Chalcone Moiety | ||

| 2 | 130.5 | 7.6 (d, 8.5) |

| 3 | 116.2 | 6.9 (d, 8.5) |

| 4 | 160.1 | - |

| 5 | 116.2 | 6.9 (d, 8.5) |

| 6 | 130.5 | 7.6 (d, 8.5) |

| α | 126.0 | 7.8 (d, 15.5) |

| β | 145.0 | 8.1 (d, 15.5) |

| C=O | 192.5 | - |

| 1' | 106.0 | - |

| 2' | 162.0 | - |

| 3' | 96.5 | 6.2 (d, 2.0) |

| 4' | 165.0 | - |

| 5' | 95.5 | 6.1 (d, 2.0) |

| 6' | 163.0 | - |

| Glucose Moiety | ||

| 1'' | 101.0 | 5.0 (d, 7.5) |

| 2'' | 74.5 | 3.5 (m) |

| 3'' | 77.0 | 3.4 (m) |

| 4'' | 71.0 | 3.3 (m) |

| 5'' | 78.0 | 3.4 (m) |

| 6'' | 62.0 | 3.9 (dd, 12.0, 5.5), 3.7 (dd, 12.0, 2.0) |

Note: These are predicted values based on similar compounds and may vary slightly from experimental data.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs. In the mass spectrum of this compound, the molecular ion peak [M-H]⁻ would be observed at an m/z of approximately 433.1140. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (ion) | Description |

| 433.1140 [M-H]⁻ | Deprotonated molecular ion |

| 271.0607 [M-H-162]⁻ | Loss of the glucose moiety |

| 135.0446 | Fragment corresponding to the A-ring after retro-Diels-Alder cleavage |

| 119.0497 | Fragment corresponding to the B-ring after retro-Diels-Alder cleavage |

Logical Workflow for Structural Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating data from various analytical techniques.

Signaling Pathway Involvement: The Nrf2 Connection

This compound has been shown to exert a cytoprotective effect against oxidative injury through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The activation of this pathway by this compound involves the phosphorylation of Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through a combination of isolation by HPLC and detailed spectroscopic analysis using NMR and mass spectrometry, its molecular formula and intricate three-dimensional structure have been confidently established. This foundational knowledge is critical for understanding its biological activities, such as the activation of the Nrf2 signaling pathway, and paves the way for its potential development as a therapeutic agent. This guide provides a comprehensive technical overview to aid researchers in their exploration of this compound and other related natural products.

References

Preliminary Biological Activities of Isosalipurposide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalipurposide, a chalcone (B49325) glycoside, has demonstrated a range of promising preliminary biological activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide provides an in-depth overview of its documented anti-inflammatory, antioxidant, gastroprotective, and cytoprotective properties. The information herein is compiled from preclinical studies to serve as a foundational resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this compound's bioactivities.

Introduction

This compound is a naturally occurring chalcone, a class of compounds known for their diverse pharmacological effects.[1] As a precursor to flavonoids, it shares a common chemical scaffold that imparts a broad spectrum of biological activities.[2] This guide focuses on the scientifically validated preliminary biological activities of this compound, providing a technical framework for its potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Antioxidant and Enzyme Inhibitory Activities of this compound

| Activity Assessed | Assay | IC50 Value (µg/mL) | Source |

| Antioxidant Activity | DPPH Radical Scavenging | 81.9 | [3] |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 52.04 | [3] |

Key Biological Activities and Experimental Protocols

Anti-inflammatory Activity

This compound has exhibited promising anti-inflammatory potential in preclinical models.[3]

Experimental Model: Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

-

Methodology:

-

Male Wistar rats are fasted overnight with free access to water.

-

This compound is administered intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

After a set pre-treatment time (e.g., 30 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[1]

-

Paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[1]

-

The percentage of inhibition of edema is calculated for each group relative to the control group.[1]

-

-

Observed Effect: this compound displayed promising anti-inflammatory potential.[3] Specific quantitative data on the percentage of edema inhibition were not available in the reviewed literature.

Gastroprotective Activity

Studies have indicated that this compound can protect the gastric mucosa from injury.[3]

Experimental Model: HCl/EtOH-Induced Gastric Ulcers in Rats

-

Objective: To assess the gastroprotective effects of this compound against chemically induced gastric lesions.

-

Methodology:

-

Rats are fasted for 24 hours prior to the experiment, with water available ad libitum.

-

This compound is orally administered to the test groups at different concentrations. A control group receives the vehicle, and a positive control group may receive a standard gastroprotective agent (e.g., omeprazole).

-

One hour after treatment, gastric ulcers are induced by oral administration of an HCl/EtOH solution (e.g., 1 mL of 60% ethanol (B145695) in 150 mM HCl).[4]

-

After a specified period (e.g., 1 hour), the animals are euthanized, and their stomachs are excised.[4]

-

The stomachs are opened along the greater curvature, and the ulcerated area is measured.

-

The percentage of ulcer inhibition is calculated by comparing the ulcerated area in the treated groups to that in the control group.[4]

-

-

Observed Effect: this compound showed a protective effect on the stomach against ulcers induced by HCl/EtOH.[3] Specific quantitative data on the percentage of ulcer inhibition were not available in the reviewed literature.

Cytoprotective and Antioxidant Activity

This compound has been shown to protect cells from oxidative stress through the activation of the Nrf2 signaling pathway.[5]

Experimental Model: Oxidative Stress in Human Hepatoma (HepG2) Cells

-

Objective: To investigate the cytoprotective mechanism of this compound against oxidative damage.

-

Methodology:

-

Cell Culture: HepG2 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a pro-oxidant agent, such as tert-butylhydroperoxide (t-BHP).[5]

-

Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the protective effect of this compound.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Western Blot Analysis: The protein expression levels of key components of the Nrf2 pathway (e.g., Nrf2, HO-1, GCLC) and upstream kinases (e.g., p-ERK, p-AMPK) are analyzed.[5]

-

ARE-Luciferase Reporter Assay: To confirm the activation of the Nrf2 pathway, cells are transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid, and luciferase activity is measured after treatment.[5]

-

-

Observed Effects:

-

This compound treatment led to the nuclear translocation of Nrf2.[5]

-

It increased the activity of the ARE reporter gene and the protein levels of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[5]

-

Pre-treatment with this compound rescued HepG2 cells from t-BHP-induced ROS production, glutathione (B108866) depletion, and subsequent apoptotic cell death.[5]

-

Potential Anti-Cancer Activity

Preliminary evidence suggests that this compound may possess anti-cancer properties, primarily through the induction of apoptosis.

Experimental Model: Human Hepatoma (HepG2) Cells

-

Objective: To evaluate the potential anti-proliferative and pro-apoptotic effects of this compound on cancer cells.

-

Methodology:

-

Cell Viability/Cytotoxicity Assay: HepG2 cells are treated with a range of this compound concentrations for different time points (e.g., 24, 48, 72 hours). Cell viability is then determined using an MTT or similar assay to calculate the IC50 value.

-

Apoptosis Assay: Apoptosis can be assessed through various methods:

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3/7).

-

Western Blot Analysis: To detect changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP).

-

-

-

Observed Effect: this compound ameliorated mitochondrial dysfunction and apoptosis induced by rotenone (B1679576) in HepG2 cells.[5] While this points to a pro-apoptotic potential, specific cytotoxicity studies with IC50 values against cancer cell lines were not found in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Nrf2-Mediated Cytoprotection

A key mechanism underlying the antioxidant and cytoprotective effects of this compound is the activation of the Nrf2 signaling pathway.

Caption: this compound-induced Nrf2 signaling pathway.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the key experimental protocols described.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Caption: Workflow for HCl/EtOH-Induced Gastric Ulcer Assay.

Caption: Workflow for HepG2 Cell Viability Assay.

Conclusion and Future Directions

This compound has demonstrated multifaceted biological activities in preliminary studies, including anti-inflammatory, gastroprotective, and potent antioxidant effects mediated by the Nrf2 signaling pathway. These findings underscore its potential as a lead compound for the development of novel therapeutic agents.

Future research should focus on:

-

Obtaining more precise quantitative data, such as dose-response relationships and ED50/IC50 values, for its anti-inflammatory and gastroprotective effects.

-

Elucidating the specific molecular targets and downstream signaling cascades involved in its various biological activities.

-

Conducting comprehensive in vivo studies in relevant disease models to validate its therapeutic efficacy and safety profile.

-

Investigating its potential anti-cancer activity more thoroughly across a panel of cancer cell lines to determine its spectrum of activity and mechanism of action.

This technical guide provides a solid foundation for researchers to build upon, paving the way for further exploration of this compound's therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. In Vivo Anti-inflammatory, Analgesic, and Sedative Studies of the Extract and Naphthoquinone Isolated from Diospyros kaki (Persimmon) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of anti-ulcer actions of Prangos pabularia (L.) in ethanol-induced gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tripod.nih.gov [tripod.nih.gov]

Isosalipurposide: A Technical Deep Dive into its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isosalipurposide, a chalcone (B49325) glycoside, has emerged as a compound of significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory pathways modulated by this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

Quantitative Data on Anti-inflammatory and Related Activities

While specific quantitative data on the direct anti-inflammatory effects of purified this compound is limited in publicly available literature, studies on extracts containing this compound as a major component provide valuable insights into its potential potency.

| Bioassay | Test Substance | Dose/Concentration | Effect | Model | Reference |

| Carrageenan-Induced Paw Edema | Crude Methanolic Extract of Acacia cyanophylla | 400 mg/kg | 43.32% inhibition | Rat | [1] |

| DPPH Radical Scavenging | This compound | IC50: 81.9 µg/mL | Antioxidant Activity | In vitro | [2] |

| Acetylcholinesterase Inhibition | This compound | IC50: 52.04 µg/mL | Anti-cholinesterase Activity | In vitro | [2] |

Modulated Signaling Pathways

This compound is known to exert its anti-inflammatory and cytoprotective effects by modulating key signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Chalcones, the class of compounds to which this compound belongs, are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assays

Objective: To determine the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[3]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.[4][5]

-

Incubation: The cells are incubated for an additional 24 hours.[5]

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3]

-

An equal volume of cell culture supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups with the LPS-stimulated control group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.

Objective: To quantify the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines.

Methodology:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with this compound and LPS as described in the nitric oxide inhibition assay.

-

Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are determined using commercially available ELISA kits, following the manufacturer's instructions.

-

Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

-

Data Analysis: A standard curve is generated using known concentrations of the recombinant cytokine. The cytokine concentrations in the samples are then interpolated from the standard curve. The percentage of cytokine inhibition is calculated, and IC50 values are determined.

In Vivo Anti-inflammatory Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are used for the study.

-

Grouping and Administration: Animals are divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and several experimental groups receiving different doses of this compound. The test compounds are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[6][7]

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.[6][8]

-

Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.[6]

-

Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema for each treated group is calculated using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Conclusion

This compound demonstrates significant promise as an anti-inflammatory agent, primarily through its modulation of the Nrf2 and NF-κB signaling pathways. While further research is required to establish a comprehensive quantitative profile of the purified compound, the existing data from extracts rich in this compound strongly support its anti-inflammatory potential. The experimental protocols detailed in this guide provide a robust framework for future investigations into the precise mechanisms of action and therapeutic efficacy of this compound. As our understanding of its molecular interactions grows, this compound may represent a valuable lead compound in the development of novel therapies for a range of inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. novamedline.com [novamedline.com]

- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 8. weldonbiotech.com [weldonbiotech.com]

Gastroprotective Effects of Isosalipurposide: An In-Depth Technical Guide

Disclaimer: Direct in vivo studies on the gastroprotective effects of Isosalipurposide are not currently available in the published scientific literature. This guide provides a comprehensive overview of the available in vitro data for this compound and supplements it with in vivo findings for its aglycone, Isoliquiritigenin (B1662430), a closely related chalcone (B49325). This information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Gastroprotective Potential

This compound (ISPP) is a chalcone glycoside that has been isolated from various plant species. Chalcones are a class of natural compounds known for their diverse pharmacological activities. While in vivo research on the gastroprotective effects of this compound is pending, in vitro studies have demonstrated its cytoprotective properties against oxidative stress, a key factor in the pathogenesis of gastric ulcers. The protective mechanism of ISPP appears to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, which upregulates the expression of several antioxidant and cytoprotective enzymes.

This technical guide will first detail the in vitro cytoprotective mechanisms of this compound. Subsequently, it will present the in vivo gastroprotective data of its aglycone, Isoliquiritigenin, to provide insights into the potential in vivo efficacy of this compound.

In Vitro Cytoprotective Effects of this compound

Activation of the Nrf2-ARE Signaling Pathway

In vitro studies using human hepatoma HepG2 cells have shown that this compound exerts a cytoprotective effect against oxidative injury by activating the Nrf2-ARE signaling pathway.[1]

Key findings include:

-

Nuclear Translocation of Nrf2: Treatment with this compound leads to the translocation of Nrf2 from the cytoplasm to the nucleus.[1]

-

Increased ARE Reporter Gene Activity: this compound enhances the transcriptional activity of the antioxidant response element (ARE).[1]

-

Upregulation of Antioxidant Enzymes: The activation of the Nrf2-ARE pathway results in increased protein levels of glutamate-cysteine ligase (GCL) and heme oxygenase-1 (HO-1).[1]

-

Increased Intracellular Glutathione (B108866) Levels: The upregulation of GCL leads to an increase in the intracellular levels of glutathione (GSH), a major antioxidant.[1]

The activation of this pathway is mediated by the phosphorylation of extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).[1]

In Vivo Gastroprotective Effects of Isoliquiritigenin (Aglycone of this compound)

Isoliquiritigenin, the aglycone of this compound, has demonstrated gastroprotective effects in an in vivo mouse model of indomethacin-induced gastric ulcers.[2][3]

Quantitative Data

| Compound | Dose | Animal Model | Ulcer Induction | Key Findings | Reference |

| Isoliquiritigenin | Not specified in abstract | Mice | Indomethacin (B1671933) | Prevented the occurrence of gastric ulcers. Attributed to high distribution in the stomach. | [2][3] |

Note: Specific dose-response data and ulcer index reductions were not available in the abstracts of the search results. A full-text review of the cited paper would be necessary to obtain this quantitative data.

Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Mice

The following is a generalized protocol based on the available information.[2][3] Specific details such as animal strain, weight, and fasting times may vary.

-

Animals: Male mice are used for the experiment.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

-

Fasting: Mice are fasted for 18-24 hours before the experiment, with free access to water.

-

Drug Administration:

-

The test group receives Isoliquiritigenin orally at predetermined doses.

-

The control group receives the vehicle.

-

A positive control group may receive a standard anti-ulcer drug.

-

-

Ulcer Induction: One hour after the administration of the test compound, all animals except the naive control group are orally administered indomethacin (e.g., 20-30 mg/kg) to induce gastric ulcers.

-

Observation Period: Animals are observed for a period of 4-6 hours after indomethacin administration.

-

Sample Collection: At the end of the observation period, animals are euthanized, and their stomachs are excised.

-

Evaluation of Gastric Lesions: The stomachs are opened along the greater curvature, and the ulcer index is calculated by measuring the area of the lesions.

-

Biochemical and Histological Analysis: Gastric tissue may be collected for the analysis of mucus content, cyclooxygenase (COX) activity, and histological examination.

Proposed Mechanism of Action of Isoliquiritigenin

The gastroprotective effect of Isoliquiritigenin is believed to be mediated through the following mechanisms:[2][3]

-

Increased Gastric Mucus Scretion: Isoliquiritigenin enhances the secretion of gastric mucus, which forms a protective barrier against the corrosive effects of gastric acid and pepsin.

-

Modulation of Cyclooxygenase-2 (COX-2): The compound is thought to counteract the indomethacin-induced decrease in COX-2. COX-2 is involved in the synthesis of prostaglandins, which play a crucial role in maintaining mucosal integrity and promoting mucus and bicarbonate secretion.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses cytoprotective properties mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. The in vivo gastroprotective effects of its aglycone, Isoliquiritigenin, further support the potential of this compound as a gastroprotective agent.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

In vivo evaluation of this compound: Conducting dose-response studies in various animal models of gastric ulcers (e.g., ethanol-induced, NSAID-induced) to determine its efficacy and potency.

-

Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and conversion to Isoliquiritigenin in vivo.

-

Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in the in vivo gastroprotective effects of this compound.

Such studies will be crucial for the development of this compound as a potential therapeutic agent for the prevention and treatment of gastric ulcers.

References

- 1. The chalcone compound this compound (ISPP) exerts a cytoprotective effect against oxidative injury via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. In vivo gastroprotective effect along with pharmacokinetics, tissue distribution and metabolism of isoliquiritigenin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Isosalipurposide: A Deep Dive into its Cytoprotective Properties Against Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalipurposide (ISPP), a chalcone (B49325) glycoside, has emerged as a promising natural compound with significant cytoprotective effects against oxidative stress. This technical guide synthesizes the current scientific evidence, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies that underpin its protective actions. ISPP's primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. This activation is mediated by upstream kinases, including Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK). The subsequent nuclear translocation of Nrf2 leads to the upregulation of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), ultimately bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. This guide provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and quantitative data from key studies to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key etiological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The cellular defense against oxidative damage is orchestrated by a complex network of antioxidant enzymes and cytoprotective proteins. The Nrf2-ARE signaling pathway stands as a central regulator of this defense mechanism.

This compound, a naturally occurring chalcone, has garnered significant attention for its potent antioxidant and cytoprotective properties.[1] This document serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the mechanisms by which this compound confers protection against oxidative stress, with a focus on its interaction with the Nrf2 pathway.

Molecular Mechanism of Action: The Nrf2 Signaling Pathway

The cytoprotective effects of this compound are predominantly mediated through the activation of the Nrf2 signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.

The activation of Nrf2 by this compound is initiated by the upstream phosphorylation of ERK and AMPK.[1] These kinases, in turn, are thought to phosphorylate Nrf2 or associated proteins, facilitating its dissociation from Keap1. Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[1] The resulting increase in the intracellular levels of these protective proteins enhances the cell's capacity to scavenge ROS and detoxify harmful electrophiles, thereby conferring resistance to oxidative stress-induced cell death.

Signaling Pathway Diagram

References

Isosalipurposide: A Comprehensive Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide, a chalcone (B49325) glycoside, has emerged as a compound of significant interest in the field of pharmacology due to its diverse and promising therapeutic activities.[1] As a member of the flavonoid family, it is naturally found in various plant species. This technical guide provides an in-depth literature review of the therapeutic potential of this compound, with a focus on its antioxidant, cytoprotective, anti-inflammatory, analgesic, gastroprotective, and anti-acetylcholinesterase activities. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to support further research and drug development efforts.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₁₀ | PubChem |

| Molecular Weight | 434.4 g/mol | PubChem |

| IUPAC Name | (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | PubChem |

| CAS Number | 4547-85-7 | PubChem |

Therapeutic Potential and Underlying Mechanisms

Antioxidant and Cytoprotective Activities

This compound has demonstrated significant antioxidant and cytoprotective properties. Its ability to scavenge free radicals and protect cells from oxidative damage is a cornerstone of its therapeutic potential.

Quantitative Data: Antioxidant and Anti-acetylcholinesterase Activities

| Assay | IC₅₀ Value (µg/mL) | Source |

| DPPH Radical Scavenging | 81.9 | [1] |

| Acetylcholinesterase (AChE) Inhibition | 52.04 | [1] |

Mechanism of Cytoprotection: Nrf2 Signaling Pathway

A key mechanism underlying the cytoprotective effect of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound treatment leads to the phosphorylation of Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK), which in turn promotes the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), ultimately enhancing the cell's capacity to counteract oxidative stress.[2]

References

Isosalipurposide: A Comprehensive Technical Guide on its Role as a Plant Metabolite and Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalipurposide, a naturally occurring chalcone (B49325) glycoside, has garnered significant attention within the scientific community for its diverse biological activities and its role as a plant secondary metabolite. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, biosynthesis in plants, and its established pharmacological effects. A key focus is placed on its cytoprotective mechanism via the activation of the Nrf2 signaling pathway. This document synthesizes quantitative data from various studies, presents detailed experimental methodologies, and includes visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development.

Introduction

This compound is a chalcone, a class of compounds that are precursors to flavonoids and are abundant in plants.[1] Chemically, it is a monosaccharide derivative of trans-chalcone, substituted with hydroxy groups at positions 4, 4', and 6, and a beta-D-glucopyranosyloxy group at the 2' position.[1] This compound is found in a variety of plant species, including Acacia cyanophylla, Corylopsis coreana, Hordeum vulgare, and Cyclamen persicum.[1][2][3] As a plant metabolite, this compound is involved in defense mechanisms.[4][5] In recent years, it has been investigated for its potential therapeutic applications, demonstrating significant antioxidant, anti-inflammatory, analgesic, and gastroprotective properties.[6][7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, characterization, and formulation in research and development.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₁₀ | [1] |

| Molecular Weight | 434.39 g/mol | [1] |

| CAS Number | 4547-85-7 | [1] |

| IUPAC Name | (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | [1] |

| Appearance | Yellow compound | [2][8] |

| Solubility | Soluble in polar organic solvents like methanol (B129727) and ethanol. | General chemical knowledge |

Role as a Plant Metabolite

Biosynthesis

This compound is synthesized in plants via the flavonoid biosynthesis pathway, which is a well-characterized route for the production of a wide array of secondary metabolites. The biosynthesis begins with precursors from primary metabolism. The core chalcone structure is assembled by the enzyme Chalcone Synthase (CHS) .

The proposed biosynthetic pathway for this compound is as follows:

-

Formation of p-Coumaroyl-CoA: The shikimate pathway produces aromatic amino acids, including phenylalanine. Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[9]

-

Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone).[10][11]

-

Glycosylation: The final step is the glycosylation of the chalcone at the 2'-hydroxyl group. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , specifically a chalcone 2'-O-glucosyltransferase, which transfers a glucose moiety from UDP-glucose to the chalcone backbone to yield this compound.[2][12] While a specific UGT for this compound has not been definitively identified, enzymes with this activity have been characterized in plants.[2][13]

Role in Plant Defense

As a flavonoid, this compound likely plays a role in plant defense. Flavonoids can act as phytoalexins or phytoanticipins, which are antimicrobial compounds produced by plants in response to pathogen attack or are constitutively present, respectively.[5][14] They can also function as feeding deterrents against herbivores.[9][15] While direct evidence for this compound's specific role in defending its host plants against particular pathogens or herbivores is limited, its accumulation in response to stress and its known biological activities suggest a protective function. For instance, flavonoids can inhibit the growth of pathogenic fungi and bacteria.[16]

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of pharmacological effects that are of interest for drug development.

Cytoprotective and Antioxidant Activity via Nrf2 Activation

A primary mechanism underlying the beneficial effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18][19]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), or through the action of certain signaling pathways, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

This compound has been shown to induce the nuclear translocation of Nrf2.[6] This activation is mediated, at least in part, by the phosphorylation of upstream kinases, specifically Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK) .[6][20] The activation of Nrf2 by this compound leads to the increased expression of downstream target genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[6]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[6]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.[17]

The upregulation of these genes results in an enhanced cellular antioxidant capacity, protecting cells from oxidative damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional characterization, structural basis, and protein engineering of a rare flavonoid 2′-O-glycosyltransferase from Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | Plant defense compounds can enhance antagonistic effects against Alternaria brassicicola of seed-associated fungi isolated from wild Brassicaceae [frontiersin.org]

- 5. Phytoalexins in defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chalcone compound this compound (ISPP) exerts a cytoprotective effect against oxidative injury via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Feeding deterrent and growth inhibitory activities of PONNEEM, a newly developed phytopesticidal formulation against Helicoverpa armigera (Hubner) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROSITE [prosite.expasy.org]

- 13. Functional characterization of a maize UDP-glucosyltransferase involved in the biosynthesis of flavonoid 7-O-glucosides and di-O-glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Systemic action of an insect feeding deterrent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plant defense compounds can enhance antagonistic effects against Alternaria brassicicola of seed-associated fungi isolated from wild Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of Nrf2 deletion on the proteomic signature in a human colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional, proteomic and bioinformatic analyses of Nrf2- and Keap1- null skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Proteomic analysis of Nrf2 deficient transgenic mice reveals cellular defence and lipid metabolism as primary Nrf2-dependent pathways in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibitory cross-talk between the AMPK and ERK pathways mediates endoplasmic reticulum stress-induced insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Isosalipurposide Extraction from Acacia cyanophylla Flowers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalipurposide, a chalcone (B49325) glycoside found in the flowers of Acacia cyanophylla (also known as Acacia saligna), has demonstrated significant potential as an analgesic, anti-inflammatory, and gastroprotective agent.[1] This document provides a detailed protocol for the extraction and isolation of this compound from Acacia cyanophylla flowers. The protocol is based on a compilation of methodologies reported in scientific literature, employing a sequential polarity-based solvent extraction followed by column chromatography for purification. Additionally, this note summarizes the quantitative data regarding extraction yields and discusses the likely anti-inflammatory signaling pathways modulated by this compound, based on the known mechanisms of chalcones.

Introduction

Acacia cyanophylla, a member of the Fabaceae family, is recognized for its rich composition of bioactive metabolites, including flavonoids, polysaccharides, and other phenolic compounds.[2] Among these, this compound (a chalcone) has been identified as a major constituent of the flowers with promising pharmacological activities.[1] Chalcones, in general, are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[3] The anti-inflammatory effects of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[4][5][6][7] This application note provides a comprehensive guide for the efficient extraction and purification of this compound for further pharmacological investigation and drug development.

Quantitative Data Summary

The following table summarizes the reported yield of this compound and other extracts from Acacia cyanophylla flowers. This data is crucial for estimating the expected output and for planning the scale of the extraction process.

| Plant Material & Extract | Yield (% w/w of dried flowers) | Reference |

| This compound (from Ethyl Acetate (B1210297) Extract) | 0.75% | [8] |

| Quercetin (from Ethyl Acetate Extract) | 0.002% | [8] |

| Naringenin (from Ethyl Acetate Extract) | Trace amounts | [8] |

| Water Extract | 7.45% (w/w of fresh weight) | [9] |

Experimental Protocol: Extraction and Isolation of this compound

This protocol details a sequential extraction method followed by column chromatography for the purification of this compound.

1. Plant Material Collection and Preparation:

-

Collect fresh flowers of Acacia cyanophylla.

-

Air-dry the flowers in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried flowers into a fine powder using a mechanical grinder.

2. Sequential Solvent Extraction:

-

Step 2.1: Methanol (B129727) Extraction:

-

Macerate the dried flower powder (e.g., 250 g) in methanol at room temperature with occasional stirring for 24-48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Step 2.2: Solvent Partitioning:

-

Suspend the crude methanolic extract in a mixture of methanol and water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with dichloromethane, followed by ethyl acetate, and then n-butanol.

-

Collect the ethyl acetate fraction, as it is reported to be rich in this compound.[8]

-

Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

-

3. Column Chromatography Purification:

-

Step 3.1: Column Preparation:

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent (e.g., hexane) to create a slurry.

-

-

Step 3.2: Sample Loading:

-

Adsorb the dried ethyl acetate extract onto a small amount of silica gel.

-

Carefully load the sample-adsorbed silica gel onto the top of the prepared column.

-

-

Step 3.3: Elution:

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system for separating flavonoid glycosides is a mixture of chloroform (B151607) and methanol, or ethyl acetate and methanol, with an increasing proportion of methanol.

-

Collect fractions of the eluate.

-

-

Step 3.4: Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Pool the fractions that show a pure spot corresponding to this compound.

-

Concentrate the pooled fractions to obtain purified this compound.

-

4. Identification and Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

The precise signaling pathway for this compound is yet to be fully elucidated. However, based on the known anti-inflammatory mechanisms of chalcones, it is hypothesized to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocol outlined in this application note provides a robust framework for the extraction and isolation of this compound from Acacia cyanophylla flowers. The presented quantitative data and the proposed mechanism of action offer valuable information for researchers interested in the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways of this compound and to explore its full pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive Phytochemicals of Acacia saligna - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isosalipurposide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide, a chalcone (B49325) glycoside, is a significant bioactive compound found in various plant species, notably in the genus Salix (willow). It is recognized for its potential anti-inflammatory and other pharmacological activities. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water as the mobile phase. This methodology allows for the effective separation of this compound from other related flavonoids and compounds present in complex matrices like plant extracts.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatography Column: A Discovery C18 column (150 x 2.1 mm, 5 µm particle size) or equivalent is recommended.[1]

-

Solvents: HPLC grade acetonitrile (ACN), phosphoric acid (H₃PO₄), and ultrapure water.

-

Reference Standard: this compound standard of known purity. Isoliquiritigenin can be used as a reference substance if a pure this compound standard is unavailable.[2]

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Lichroprep RP-18) may be required for complex samples like plant extracts.[1]

Preparation of Solutions

-

Mobile Phase A: 0.1% Phosphoric acid in water (v/v).

-

Mobile Phase B: Acetonitrile (ACN).

-

Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (from Willow Bark)

-

Extraction: Extract the powdered willow bark with methanol (MeOH).

-

Solid Phase Extraction (SPE):

-

Condition an RP-18 SPE column with 6 mL of ACN followed by 6 mL of 20% ACN in water.[1]

-

Load 80 mL of the methanolic extract onto the conditioned column.[1]

-

Rinse the column with 3.2 mL of 20% ACN in water.[1]

-

Elute this compound with 2 mL of 20% ACN in water (Fraction A).[1]

-

For the elution of other related compounds like 6”-O-p-coumaroylthis compound, the column can be washed with 2.7 mL of 30% ACN/H₂O and then eluted with 2.3 mL of 30% ACN (Fraction B).[1]

-

Combine the fractions containing the chalcones and adjust the volume to 10 mL in a volumetric flask for HPLC analysis.[1]

-

HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | Discovery C18 (150 x 2.1 mm, 5 µm)[1] | Discovery C18 (150 x 2.1 mm, 5 µm)[1] |

| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile (ACN) | A: 0.1% H₃PO₄ in WaterB: Acetonitrile (ACN) |

| Gradient Elution | 20% to 50% B in 15 minutes[1][2] | 2% to 37% B in 60 minutes[1][2] |

| Flow Rate | 0.4 mL/min[1] | 0.4 mL/min[1] |

| Column Temperature | 21°C[1] | 20°C[1] |

| Detection Wavelength | 280 nm[1] | 280 nm[1] |

| Injection Volume | To be optimized (typically 10-20 µL) | To be optimized (typically 10-20 µL) |

| Re-equilibration Time | 15 minutes[1] | 10 minutes[1] |

Method Validation Parameters

For a robust and reliable analytical method, validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be evaluated:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte in the presence of other components. | The peak for this compound should be well-resolved from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | To be determined based on the linearity study. |

| Accuracy | The closeness of the test results to the true value. | Recovery should be within 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Repeatability | Precision under the same operating conditions over a short interval of time. | RSD ≤ 2%. |

| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or with different equipment. | RSD ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, or mobile phase composition. |

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| Level 1 | |

| Level 2 | |

| Level 3 | |

| Level 4 | |

| Level 5 | |

| Correlation Coefficient (r²) | |

| Linear Regression Equation |

Table 2: System Suitability Test (SST) Results

| Parameter | Acceptance Criteria | Result |

| Tailing Factor (T) | T ≤ 2 | |

| Theoretical Plates (N) | N > 2000 | |

| Resolution (Rs) | Rs > 2 (between adjacent peaks) | |

| %RSD of Peak Area (n=6) | ≤ 2% |

Experimental Workflow and Signaling Pathways